molecular formula C18H18N4O2S B2438219 (E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide CAS No. 2035018-16-5

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide

Cat. No. B2438219
CAS RN: 2035018-16-5
M. Wt: 354.43
InChI Key: CHESVKXUEHINHL-OQLLNIDSSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an amide group, which can interact with various biological targets. The presence of the phenyl and pyridinyl groups suggests that this compound could potentially interact with biological systems via pi stacking or other non-covalent interactions .


Molecular Structure Analysis

The compound contains a phenyl ring, a pyridinyl ring, and an imidazole ring, which are all aromatic and could participate in pi stacking interactions. The ethenesulfonamide group could potentially act as a hydrogen bond acceptor .


Chemical Reactions Analysis

The compound, due to the presence of the sulfonamide group, could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine .

Scientific Research Applications

Electron-Transport Materials in OLEDs

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide and its derivatives have been explored as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). A study incorporating pyridine and phenanthroimidazole derivatives showed that these compounds can effectively improve the performance of OLEDs. For instance, some derivatives demonstrated high electron mobility and energy levels, resulting in efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).

Antimicrobial and Antimycobacterial Activities

Compounds with structures similar to (E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide have been investigated for their antimicrobial and antimycobacterial properties. Research has found that certain imidazol-1-yl-pyridin-3-yl-methanones exhibit significant inhibitory activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Narasimhan et al., 2011).

Corrosion Inhibition

Studies have also focused on the use of similar imidazole-pyridine derivatives as corrosion inhibitors. For instance, Schiff bases based on imidazo[1,2-a]pyridine have been synthesized and shown to effectively inhibit the corrosion of mild steel in acidic environments. This indicates their potential application in protecting metals against corrosion (El Aatiaoui et al., 2021).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Specific safety and hazard information would depend on the exact properties of this compound .

Future Directions

Future research could focus on determining the specific biological activity of this compound, optimizing its structure for better activity or selectivity, and investigating its potential uses in medicinal chemistry .

properties

IUPAC Name

(E)-2-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-25(24,15-9-16-6-2-1-3-7-16)21-12-14-22-13-11-20-18(22)17-8-4-5-10-19-17/h1-11,13,15,21H,12,14H2/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHESVKXUEHINHL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide

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